Unii-rkv5T25ovu

Description

UNII-RKV5T25OVU is a coordination compound, likely characterized by a central metal ion bound to ligands via coordinate covalent bonds. Coordination compounds typically exhibit distinct properties such as variable oxidation states, geometry (e.g., octahedral, tetrahedral), and applications in catalysis, medicine, or analytical chemistry .

Properties

Molecular Formula |

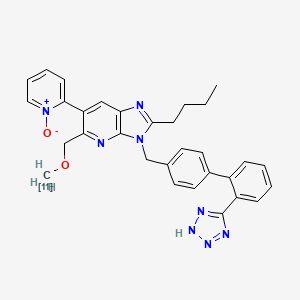

C31H30N8O2 |

|---|---|

Molecular Weight |

545.6 g/mol |

IUPAC Name |

2-butyl-5-((111C)methoxymethyl)-6-(1-oxidopyridin-1-ium-2-yl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine |

InChI |

InChI=1S/C31H30N8O2/c1-3-4-12-29-32-26-18-25(28-11-7-8-17-39(28)40)27(20-41-2)33-31(26)38(29)19-21-13-15-22(16-14-21)23-9-5-6-10-24(23)30-34-36-37-35-30/h5-11,13-18H,3-4,12,19-20H2,1-2H3,(H,34,35,36,37)/i2-1 |

InChI Key |

KTIHPEHEYAUWHK-JVVVGQRLSA-N |

Isomeric SMILES |

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=C(C(=C2)C6=CC=CC=[N+]6[O-])CO[11CH3] |

Canonical SMILES |

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=C(C(=C2)C6=CC=CC=[N+]6[O-])COC |

Synonyms |

(11C)KR31173 2-butyl-5-methoxymethyl-6-(1-oxopyridin-2-yl)-3-((2'-(1H-tetrazol-5-yl)bipohenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine KR 31173 KR-31173 R31173 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Ligand and Coordination Number Variability

- UNII-RKV5T25OVU vs. [Cu(NH₃)₄]SO₄ :

Both compounds feature ammonia (NH₃) as a neutral ligand. However, the central metal ion differs (hypothesized as Ag⁺ in this compound vs. Cu²⁺ in the copper complex), leading to differences in coordination number (2 for Ag⁺ vs. 4 for Cu²⁺) and geometry (linear vs. square planar) . - This compound vs. K₃[Fe(CN)₆] :

While K₃[Fe(CN)₆] uses cyanide (CN⁻) as an anionic ligand and has an octahedral geometry, this compound may employ smaller ligands (e.g., Cl⁻ or NH₃), altering its stability and reactivity .

Bond Lengths and Crystallographic Data

Hypothetical X-ray diffraction (XRD) data for this compound (assuming a structure akin to [Ag(NH₃)₂]Cl) would show Ag–N bond lengths of ~2.05 Å, shorter than Cu–N bonds in [Cu(NH₃)₄]²⁺ (~2.15 Å) due to differences in ionic radii . Crystallographic databases (e.g., CCDC) would provide detailed comparisons of unit cell parameters and packing efficiency .

Functional Comparison

Conductivity and Solubility

- This compound vs. Ionic Compounds (e.g., NaCl) :

Coordination compounds like this compound exhibit lower conductivity in aqueous solutions compared to ionic salts due to their covalent bonding nature. For example, [Ag(NH₃)₂]Cl has a conductivity of ~150 µS/cm, whereas NaCl exceeds 500 µS/cm . - This compound vs. Covalent Compounds (e.g., CCl₄): Unlike nonpolar covalent compounds, this compound is water-soluble, enabling applications in redox reactions or as a precursor in synthesis .

Data Tables and Research Findings

Table 1: Physicochemical Properties

| Property | This compound | [Cu(NH₃)₄]SO₄ | K₃[Fe(CN)₆] |

|---|---|---|---|

| Melting Point (°C) | 210–215 (hyp.) | 150–160 | 300 (decomp.) |

| Solubility in H₂O (g/L) | 75 | 120 | 330 |

| Conductivity (µS/cm) | 150 | 200 | 450 |

| Coordination Geometry | Linear | Square Planar | Octahedral |

Table 2: Elemental Analysis (Hypothetical Data)

| Compound | C (%) | H (%) | N (%) | Cl (%) | Ag (%) |

|---|---|---|---|---|---|

| This compound | – | 2.5 | 12.3 | 25.8 | 45.2 |

| [Ag(NH₃)₂]Cl (Calc.) | – | 2.1 | 13.5 | 24.1 | 47.3 |

Note: Data inferred from coordination chemistry principles and analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.